3-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}benzoic acid
Description
Properties
Molecular Formula |
C12H12N2O5S |
|---|---|
Molecular Weight |
296.30 g/mol |
IUPAC Name |
3-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C12H12N2O5S/c1-7-11(8(2)19-13-7)20(17,18)14-10-5-3-4-9(6-10)12(15)16/h3-6,14H,1-2H3,(H,15,16) |
InChI Key |
ZIEUMAICUKLWIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Core Reaction Sequence
The compound is synthesized via a two-step process involving (1) preparation of 3,5-dimethylisoxazole-4-sulfonyl chloride and (2) its subsequent coupling with 3-aminobenzoic acid.
Synthesis of 3,5-Dimethylisoxazole-4-sulfonyl Chloride
The sulfonation of 3,5-dimethylisoxazole is achieved using chlorosulfonic acid under controlled conditions. A typical protocol involves:
- Dissolving 3,5-dimethylisoxazole (1.0 equiv) in dichloromethane (DCM) at 0°C.
- Dropwise addition of chlorosulfonic acid (1.2 equiv) over 30 minutes.
- Stirring at room temperature for 4 hours, followed by quenching with ice water.
The sulfonyl chloride intermediate is isolated via extraction with DCM and concentrated under reduced pressure, yielding a pale-yellow solid (78–85% purity).
Coupling with 3-Aminobenzoic Acid
The sulfonamide bond is formed by reacting 3,5-dimethylisoxazole-4-sulfonyl chloride (1.05 equiv) with 3-aminobenzoic acid (1.0 equiv) in the presence of triethylamine (2.0 equiv) as a base. Key parameters include:
- Solvent: Acetonitrile or tetrahydrofuran (THF).
- Temperature: 0°C → room temperature over 12 hours.
- Workup: Acidification with 1M HCl to precipitate the product.
Table 1: Optimization of Coupling Reaction Conditions
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | THF | Acetonitrile | Acetonitrile |
| Base | Pyridine | Triethylamine | Triethylamine |
| Reaction Time (h) | 24 | 12 | 12 |
| Yield (%) | 62 | 89 | 89 |
Industrial-Scale Production
Continuous Flow Reactor Systems
Large-scale synthesis employs continuous flow technology to enhance safety and yield:
- Sulfonation Step: Microreactors with residence time <5 minutes prevent exothermic runaway.
- Coupling Step: Tubular reactors with inline pH monitoring ensure stoichiometric control.
Table 2: Bench-Scale vs. Industrial-Scale Parameters
| Parameter | Bench-Scale | Industrial-Scale |
|---|---|---|
| Reactor Volume | 500 mL | 200 L |
| Temperature Control | Ice Bath | Jacketed Reactor |
| Yield | 85% | 92% |
| Purity | 95% | 99.5% |
Challenges and Mitigation Strategies
Hydrolytic Degradation
The sulfonamide bond is susceptible to hydrolysis under acidic or basic conditions. Mitigation includes:
Comparative Analysis of Synthetic Approaches
Traditional vs. Modern Methods
| Aspect | Traditional Method (Batch) | Modern Method (Flow) |
|---|---|---|
| Reaction Time | 12–24 hours | 2–4 hours |
| Scalability | Limited to 10 kg | >100 kg |
| Energy Consumption | High | Reduced by 40% |
| Solvent Waste | 300 L/kg product | 50 L/kg product |
Emerging Methodologies
Enzymatic Sulfonation
Recent studies explore lipase-catalyzed sulfonation for greener synthesis:
Photochemical Activation
UV light (254 nm) accelerates the coupling step:
- Advantage: Reduces reaction time to 3 hours.
- Limitation: Requires specialized quartz reactors.
Chemical Reactions Analysis
Sulfonylation of the Isoxazole
The isoxazole derivative is converted into its sulfonyl chloride analog using chlorinating agents like thionyl chloride or chlorosulfonic acid . This step is critical for subsequent coupling reactions.
Key Reaction:
Formation of the Sulfonamide Bond
The sulfonyl chloride reacts with an amine group (from the benzoic acid derivative) under Schotten-Baumann conditions (aqueous NaOH with an organic solvent) . This step forms the sulfonamide bond, a key functional group for biological activity.
Key Reaction:
Benzoic Acid Coupling
The benzoic acid moiety is introduced via amide bond formation. This typically involves activating the carboxylic acid (e.g., using EDC/HOBt) and reacting it with the sulfonamide intermediate. For example, compound 3 in Scheme 1 of was synthesized by reacting 4-[(4-chlorophenyl)sulfonyl]benzoyl chloride with valine under basic conditions, yielding a high-purity product (93% yield).
Key Reaction:
Data Tables
Research Findings
-
Biological Relevance : The sulfonamide group in the target compound enables strong hydrogen bonding with enzyme active sites, making it a potential inhibitor for therapeutic targets such as bromodomains .
-
Synthetic Efficiency : Metal-free cycloaddition reactions for isoxazole synthesis reduce catalyst costs and environmental impact .
-
Functional Group Utility : The isoxazole ring acts as a bioisostere for acetyl-lysine, enhancing interactions with proteins like bromodomains .
Comparison of Key Reactions
| Reaction Type | Advantages | Challenges |
|---|---|---|
| Isoxazole synthesis | Metal-free, regioselective | Limited scalability for complex substrates |
| Sulfonylation | High yield, versatile | Requires careful handling of toxic reagents |
| Sulfonamide formation | Critical for biological activity | Sensitive to reaction conditions |
Scientific Research Applications
3-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the isoxazole moiety may engage in π-π interactions or hydrophobic contacts. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table compares 3-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}benzoic acid with structurally related benzoic acid derivatives described in the evidence:
Key Observations :
- Target Compound : The absence of halogenation (e.g., chlorine/fluorine) and the presence of a heterocyclic isoxazole distinguish it from the heavily halogenated PFC derivatives. Its sulfonamide group is directly bonded to the isoxazole, whereas PFCs feature sulfonyloxy linkages to perfluorinated chains .
- PFC Derivatives: These compounds exhibit strong electron-withdrawing effects (tetrachloro and perfluoroalkyl groups), increasing benzoic acid acidity and conferring extreme chemical stability. Their monopotassium salts enhance solubility for industrial applications .
- Giripladib : A complex pharmaceutical agent with a trifluoromethylbenzyl-sulfonamide group, designed for oral bioavailability and enzyme inhibition (e.g., pain pathways) .
Physicochemical Properties
- Target Compound : The carboxylic acid (pKa ~2–3) and sulfonamide (pKa ~10–12) groups confer pH-dependent solubility. The isoxazole’s methyl groups add moderate lipophilicity (clogP ~2–3), balancing membrane permeability and aqueous solubility.
- PFC Derivatives: Tetrachloro and perfluoroalkyl groups drastically increase lipophilicity (clogP >5) and reduce biodegradability. The monopotassium salt form improves water solubility for industrial formulations .
- Giripladib : The trifluoromethyl group enhances metabolic stability, while the indole and diphenylmethyl groups contribute to high clogP (~6–7), favoring blood-brain barrier penetration for CNS-targeted therapies .
Toxicity and Environmental Considerations
- Target Compound : Lacks persistent fluorinated chains, suggesting lower environmental persistence compared to PFCs. Toxicity likely hinges on sulfonamide-related hypersensitivity.
- PFC Derivatives: Known for bioaccumulation and long-term environmental persistence, raising regulatory concerns .
- Giripladib : Rigorous preclinical toxicity profiling required for pharmaceuticals, with focus on hepatic and renal safety .
Biological Activity
3-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}benzoic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by recent research findings.
Synthesis of the Compound
The synthesis of this compound generally involves the reaction of 3,5-dimethylisoxazole with sulfonyl chlorides followed by coupling with benzoic acid derivatives. The reaction conditions typically include the use of solvents such as ethanol and catalysts like triethylamine to facilitate the formation of the desired sulfonamide structure .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Studies have shown that derivatives containing the 3,5-dimethylisoxazole moiety exhibit significant antimicrobial properties. For instance, compounds with sulfonyl groups have demonstrated effectiveness against various bacterial strains, indicating potential as antibacterial agents .
- Antitumor Effects : Research indicates that certain isoxazole derivatives possess antitumor activity. The mechanism often involves inhibition of specific kinases or pathways related to cancer cell proliferation. For example, compounds derived from 3,5-dimethylisoxazole have been shown to inhibit BRAF(V600E) and EGFR pathways, which are critical in certain cancers .
- Anti-inflammatory Properties : The compound has also been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways and reduce cytokine production, which could be beneficial in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have highlighted the biological activity of compounds related to this compound:
- Antibacterial Activity : A study evaluated various sulfonamide derivatives against common bacterial strains. The results indicated that those containing the isoxazole moiety had enhanced activity compared to traditional sulfonamides .
- Antitumor Mechanisms : In vitro assays demonstrated that certain derivatives inhibited cancer cell lines effectively. For example, a derivative showed IC50 values in the low micromolar range against breast cancer cells .
- Anti-inflammatory Studies : A recent investigation into the anti-inflammatory properties revealed that the compound significantly reduced inflammatory markers in animal models of arthritis .
Data Table: Summary of Biological Activities
Q & A
Q. How can researchers leverage structure-activity relationship (SAR) studies to optimize this compound’s pharmacokinetic profile?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the benzoic acid with tetrazole (improves oral bioavailability) or prodrug esters (enhances permeability) .
- Metabolic Soft Spots : Identify CYP3A4-mediated oxidation sites via liver microsome assays. Methyl groups on the isoxazole are prone to hydroxylation .
- Plasma Protein Binding : Measure affinity using equilibrium dialysis. High albumin binding (>90%) may reduce free drug concentration, requiring dosage adjustments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
